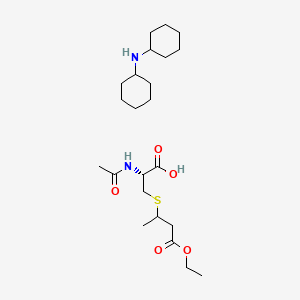
4-(Trifluoromethyl)cinnamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)cinnamoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cinnamoyl chloride structure
准备方法
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)cinnamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cinnamic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where the cinnamic acid derivative is treated with thionyl chloride in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction yields this compound along with the release of sulfur dioxide and hydrogen chloride gases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)cinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters. For example, the reaction with an amine in the presence of a base like pyridine can yield the corresponding amide.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form 4-(trifluoromethyl)cinnamic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, bases like pyridine, and solvents like dichloromethane.
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-(Trifluoromethyl)cinnamic Acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
科学研究应用
4-(Trifluoromethyl)cinnamoyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of 4-(Trifluoromethyl)cinnamoyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various substrates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is particularly useful in the synthesis of complex molecules where selective functionalization is required.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)cinnamic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
4-(Trifluoromethyl)benzoyl Chloride: Contains a benzoyl chloride moiety with a trifluoromethyl group.
4-(Trifluoromethyl)phenylacetic Acid: Features a phenylacetic acid structure with a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)cinnamoyl chloride is unique due to its combination of a cinnamoyl chloride structure with a trifluoromethyl group
属性
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYDEYWRFIHXBD-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)


